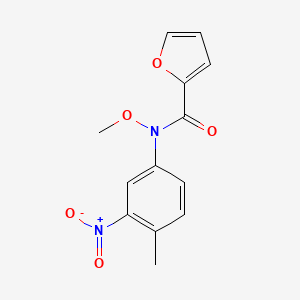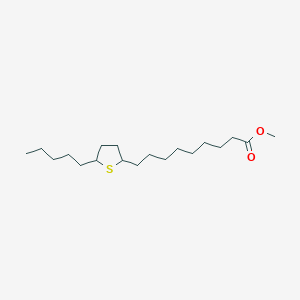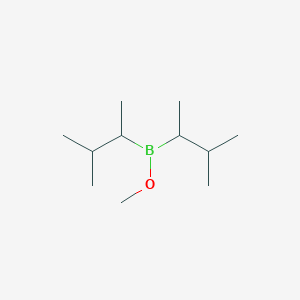
Triazene, 1-(p-bromophenyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazene, 1-(p-bromophenyl)-3-methyl-: is an organic compound belonging to the triazene family, characterized by the presence of a triazene group (-N=N-N-) attached to a p-bromophenyl and a methyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triazene, 1-(p-bromophenyl)-3-methyl- typically involves the reaction of diazonium salts with amines. One common method is the reaction of p-bromoaniline with nitrous acid to form the corresponding diazonium salt, which is then reacted with methylamine to yield the desired triazene compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Triazene, 1-(p-bromophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions typically yield amines.
Substitution: The bromine atom in the p-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Triazene, 1-(p-bromophenyl)-3-methyl- is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair mechanisms .
Industry: In the industrial sector, it is used in the production of dyes and pigments, where its reactivity is harnessed to create vibrant and stable colorants .
Mécanisme D'action
The mechanism of action of Triazene, 1-(p-bromophenyl)-3-methyl- involves its interaction with cellular DNA. The compound can form covalent bonds with DNA, leading to strand breaks and inhibition of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent, where it targets rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
- Triazene, 1-(p-cyanophenyl)-3-methyl-
- Triazene, 1-(p-methoxyphenyl)-3-methyl-
- Triazene, 1-(p-chlorophenyl)-3-methyl-
Comparison: While these compounds share the triazene core structure, the substituents on the phenyl ring significantly influence their reactivity and applications. For instance, the p-bromophenyl group in Triazene, 1-(p-bromophenyl)-3-methyl- imparts unique electronic properties that enhance its reactivity in certain chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
40643-36-5 |
|---|---|
Formule moléculaire |
C7H8BrN3 |
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
4-bromo-N-(methyldiazenyl)aniline |
InChI |
InChI=1S/C7H8BrN3/c1-9-11-10-7-4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10) |
Clé InChI |
WWGBAHUOOPNMBT-UHFFFAOYSA-N |
SMILES canonique |
CN=NNC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
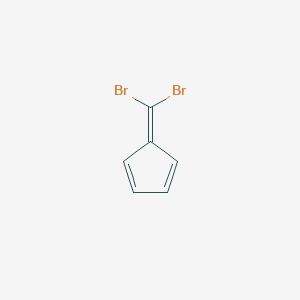
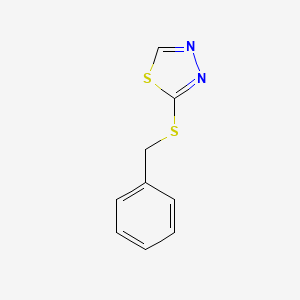
![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)

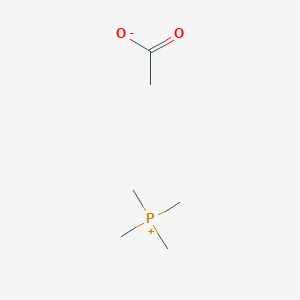
![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)
![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)

